molecular formula C21H22N4O3 B2599248 N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 2034210-25-6

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2599248
CAS No.: 2034210-25-6
M. Wt: 378.432
InChI Key: PMQVBIBJSKBGOU-UHFFFAOYSA-N
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Description

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-oxo-2H-chromene-3-carboxamide: is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a suitable diketone under acidic or basic conditions.

    Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving amines and aldehydes or ketones.

    Chromene Moiety Formation: The chromene structure is often synthesized through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Coupling Reactions: The final step involves coupling the pyrazole, piperidine, and chromene moieties using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)pyrazine-2-carboxamide
  • N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-phenoxyacetamide

Uniqueness

What sets N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-oxo-2H-chromene-3-carboxamide apart from similar compounds is its unique combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.

Properties

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c26-20(16-11-14-3-1-2-4-18(14)28-21(16)27)22-15-7-9-25(10-8-15)19-12-17(23-24-19)13-5-6-13/h1-4,11-13,15H,5-10H2,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQVBIBJSKBGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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